molecular formula C11H9NO4 B596787 Ethyl 2,3-dioxoindoline-6-carboxylate CAS No. 1263282-64-9

Ethyl 2,3-dioxoindoline-6-carboxylate

Cat. No. B596787
M. Wt: 219.196
InChI Key: QAXBICCSIPFOSD-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.19 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate has been reported in the literature . For instance, new 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and 3-(2-(3-aminobenzoyl)hydrazono)-[substituted amino]2-oxoindoline-5-carboximide derivatives were prepared from ethyl 2,3-dioxoindoline-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxoindoline-6-carboxylate consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Antioxidant Activity Determination

Research on antioxidant activity is significant in food engineering, medicine, and pharmacy. Studies have developed various analytical methods to determine the antioxidant capacity of compounds, including those related to ethyl carbamates and their derivatives. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are crucial for assessing the antioxidant potential, which could be relevant for derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate in evaluating their efficacy as antioxidants in biological systems or food preservation (Munteanu & Apetrei, 2021).

Toxicological and Health Implications

Ethyl carbamate (urethane), closely related to ethyl esters like Ethyl 2,3-dioxoindoline-6-carboxylate, is known for its genotoxic and carcinogenic properties in various species. The compound has been classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). This highlights the importance of understanding the toxicological profiles of chemical compounds and their derivatives in scientific research, potentially guiding the safety regulations and application scopes of Ethyl 2,3-dioxoindoline-6-carboxylate in pharmaceuticals and food products (Weber & Sharypov, 2009).

Conversion Processes and CO2 Utilization

Research into carbon dioxide utilization presents Ethyl 2,3-dioxoindoline-6-carboxylate and similar compounds as potential feedstocks for synthetic applications in chemical industries. Conversion processes, including carboxylation and reduction reactions, can transform CO2 into value-added chemicals, suggesting a pathway for incorporating Ethyl 2,3-dioxoindoline-6-carboxylate into sustainable production methods. These developments could make significant contributions to environmental conservation efforts and the creation of green chemistry solutions (Alper & Orhan, 2017).

Sterilization of Medical Devices

Ethylene oxide (EO) sterilization, a well-known method for sterilizing medical devices, provides insights into the potential application of ethyl esters in the sterilization process. Given the similarities in chemical properties and reactivity, Ethyl 2,3-dioxoindoline-6-carboxylate could be explored for its efficacy in sterilization processes or as a precursor in developing new sterilizing agents. Such applications would be particularly relevant in enhancing the safety and efficacy of medical equipment sterilization (Mendes, Brandão, & Silva, 2007).

Future Directions

Ethyl 2,3-dioxoindoline-6-carboxylate could potentially be used for pharmaceutical testing . Its derivatives could also be synthesized and studied for their potential biological activities .

properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBICCSIPFOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677449
Record name Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxoindoline-6-carboxylate

CAS RN

1263282-64-9
Record name Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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